N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride

説明

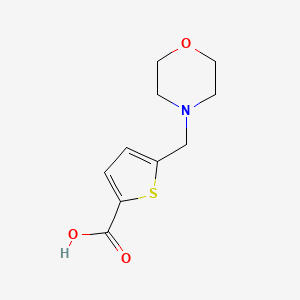

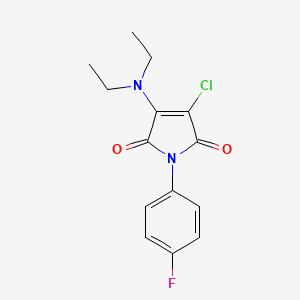

“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the CAS Number: 86419-71-8 . It has a molecular weight of 217.65 and is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N1- (2-nitrophenyl)-1,2-ethanediamine hydrochloride . The InChI code is 1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8 (7)11 (12)13;/h1-4,10H,5-6,9H2;1H .Physical And Chemical Properties Analysis

This compound has a melting point of 180-181 degrees Celsius . It is typically stored at room temperature .科学的研究の応用

Environmental Impact and Removal Techniques

Nitrosamines, including compounds structurally related to N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride, are emerging pollutants of concern in water technology due to their formation as disinfection by-products and their high genotoxicity and cytotoxicity compared to regulated disinfection by-products. Studies on nitrosamines like NDMA and their precursors in water and wastewater emphasize the need for efficient removal techniques, given their anthropogenic origins and the health risks posed to consumers. Advanced oxidation processes, photolytic methods, and biological treatments are among the researched methods for mitigating these compounds in water systems (Nawrocki & Andrzejewski, 2011; Sgroi et al., 2018).

Analytical Chemistry and Detection Methods

The detection and analysis of nitrophenols, including nitrophenyl-based compounds, in the environment underscore the importance of sensitive and accurate analytical techniques. High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are key methods for identifying and quantifying nitrophenols in various matrices, highlighting the relevance of such compounds in atmospheric chemistry and environmental monitoring (Harrison et al., 2005).

Corrosion Inhibition in Industrial Applications

Organic compounds containing nitrophenyl groups may serve as effective corrosion inhibitors in acidic solutions, protecting metals during industrial cleaning processes. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules facilitates their role as inhibitors, preventing metallic dissolution and highlighting the utility of such compounds in materials science and engineering (Goyal et al., 2018).

Potential Applications in Greenhouse Gas Mitigation

Nitrous oxide (N2O) emissions from aquaculture and other agricultural practices are a significant concern due to their impact on global warming. Research into the microbial mechanisms of N2O production, including the role of organic nitrogen compounds, can inform strategies to reduce these emissions, suggesting potential environmental applications for related nitrophenyl compounds in understanding and mitigating greenhouse gas emissions (Hu et al., 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

特性

IUPAC Name |

N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJKUIHKEAYYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)

![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)

![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)

![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)

![Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-](/img/structure/B3388244.png)